molecular formula C19H15NO3S B1663124 10-tosyl-10H-phenoxazine CAS No. 55476-47-6

10-tosyl-10H-phenoxazine

Cat. No. B1663124
CAS RN: 55476-47-6
M. Wt: 337.4 g/mol
InChI Key: DHZNMEIBMACSFH-UHFFFAOYSA-N
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Description

10-tosyl-10H-phenoxazine is a derivative of phenoxazine . Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .


Synthesis Analysis

Phenoxazines have been the subject of various structural modifications over the years to develop new phenoxazines with improved properties . Organic synthesis has been used extensively to alter the parent structures and create novel derivatives with enhanced biological and material capabilities .


Molecular Structure Analysis

Phenoxazine is a heterocyclic compound. The structure of phenoxazine consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds .


Chemical Reactions Analysis

Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold .


Physical And Chemical Properties Analysis

The molecular formula of 10-phenyl-10H-phenoxazine is C18H13NO, and its molecular weight is 259.307 g/mol .

Future Directions

Phenoxazines have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Therefore, it is critical to conduct more frequent reviews of the work done in this area . The development of next-generation matrices for sensitive detection of hard-to-be-ionized molecules by MALDI MS has also been suggested .

properties

IUPAC Name

10-(4-methylphenyl)sulfonylphenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNMEIBMACSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-tosyl-10H-phenoxazine

CAS RN

55476-47-6
Record name 55476-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bhadra, L Adak, S Samanta… - The Journal of …, 2010 - ACS Publications
An easily accessible catalyst, alumina-supported copper(II), efficiently catalyzes the ring opening of aziridines and epoxides followed by cyclization of the corresponding intermediate to …
Number of citations: 58 pubs.acs.org

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